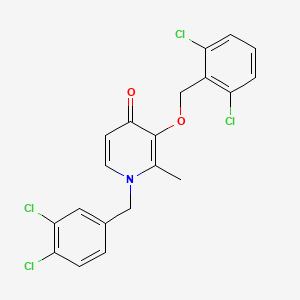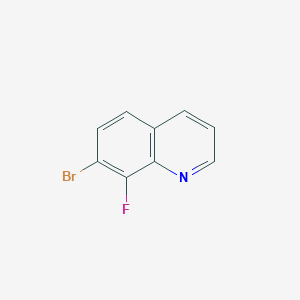![molecular formula C22H21N5O3S B2752757 N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-45-9](/img/structure/B2752757.png)
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, a p-tolyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques, as is common in the synthesis of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thiazole and triazole rings might undergo reactions typical of these heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the functional groups and heterocyclic rings present in the molecule. For example, the presence of the methoxyphenyl and p-tolyl groups might influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound has been characterized as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors . It has shown potential in blocking prostate contraction and cell growth, which could be beneficial in the treatment of benign prostatic hyperplasia (BPH), a progressive disease related to the imbalance of cell growth and apoptosis .
Treatment of Lower Urinary Tract Symptoms (LUTS)
The compound has shown potential in the treatment of LUTS, which are often associated with BPH . It has been found to reduce phenylephrine-induced contractions, suggesting its potential use in alleviating urinary symptoms .
Antagonist of Relevant Receptors for BPH
The compound has been identified as a high-affinity multi-target antagonist of relevant receptors for BPH . This suggests its potential use in the development of new drugs to treat BPH and LUTS .
Potential in Multi-target Drug Development
The compound’s high affinity for multiple targets suggests its potential as a starting point for multi-target drug development . This could lead to the creation of more effective treatments for a variety of conditions .
Low Affinity for Unrelated Receptors
The compound has shown a low affinity for receptors unrelated to BPH, such as α1B-adrenoceptors, α2A-adrenoceptors, muscarinic and 5-HT2A receptors . This is a desirable profile as it could prevent potential side effects .
Potential in the Treatment of Multifunctional Diseases
The compound’s structure–activity relationship and its ability to interact with different target receptors suggest its potential in the treatment of multifunctional diseases . This could lead to the development of new drugs with a wide range of applications .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolothiazoles, have been noted for their potential in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure .
Mode of Action
It’s worth noting that similar compounds have shown remarkable oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Biochemical Pathways
Compounds with similar structures have been widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .
Result of Action
Some compounds with similar structures have shown excellent anticancer properties at 10 μm .
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the diverse biological activities of compounds containing thiazole and triazole rings, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-15(10-8-14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-17-5-3-4-6-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCVKNAGVCBZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)
![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)

amine](/img/structure/B2752690.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
